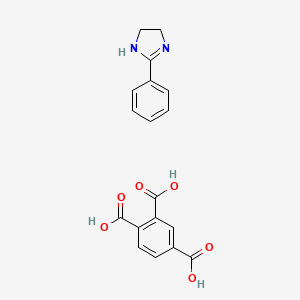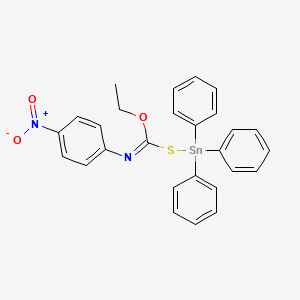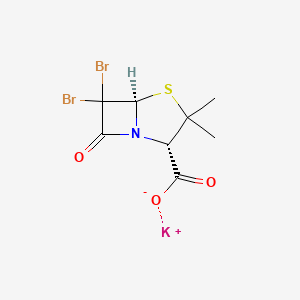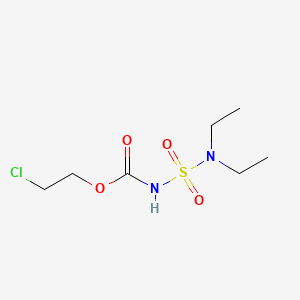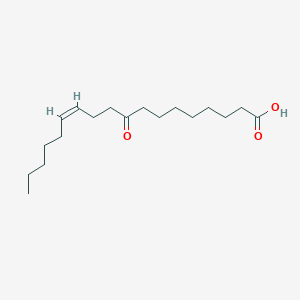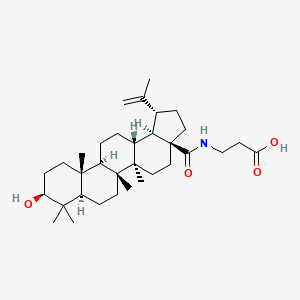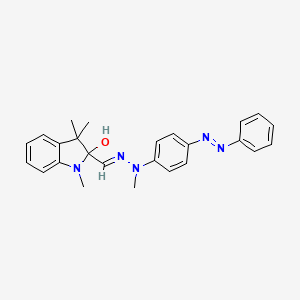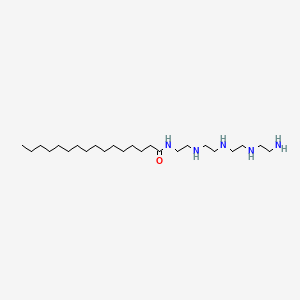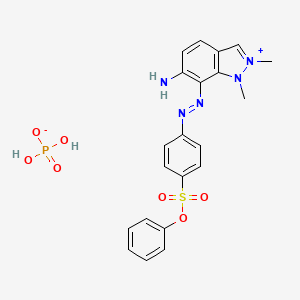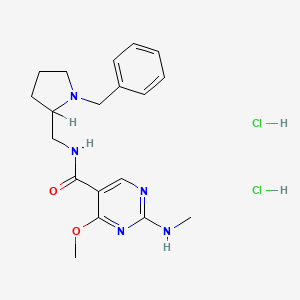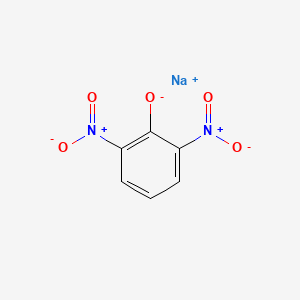
Sodium 2,6-dinitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,6-dinitrophenolate is an organic compound with the molecular formula C6H3N2O5Na. It is a sodium salt of 2,6-dinitrophenol, characterized by its yellow crystalline appearance. This compound is part of the dinitrophenol family, known for their applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,6-dinitrophenolate can be synthesized through the nitration of phenol. The process involves the introduction of nitro groups into the phenol ring using nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2,6-dinitrophenol isomer. The resulting 2,6-dinitrophenol is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitric acid and phenol, with stringent control over reaction conditions to ensure safety and efficiency. The final product is purified through crystallization and filtration processes to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,6-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitro compounds.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, forming compounds like 2,6-diaminophenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of higher nitro compounds.
Reduction: Formation of 2,6-diaminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sodium 2,6-dinitrophenolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the manufacturing of explosives, pesticides, and herbicides due to its energetic properties
Mecanismo De Acción
The mechanism of action of sodium 2,6-dinitrophenolate involves its interaction with biological molecules. It acts as an uncoupling agent in oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to the rapid loss of ATP as heat, causing hyperthermia. The compound’s molecular targets include enzymes involved in the electron transport chain, such as cytochrome c oxidase .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Another dinitrophenol isomer with similar properties but different positional isomerism.
2,4-Dinitro-o-cresol: A related compound used as a pesticide and herbicide.
Dinoseb: A dinitrophenol derivative used in agriculture.
Uniqueness: Sodium 2,6-dinitrophenolate is unique due to its specific isomerism, which influences its reactivity and applications. Compared to 2,4-dinitrophenol, it has different chemical and physical properties, making it suitable for specific industrial and research applications .
Propiedades
Número CAS |
32581-06-9 |
|---|---|
Fórmula molecular |
C6H3N2NaO5 |
Peso molecular |
206.09 g/mol |
Nombre IUPAC |
sodium;2,6-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H;/q;+1/p-1 |
Clave InChI |
UJUDRTXLMKTXOL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


